Mirtazapine N-oxide

Beschreibung

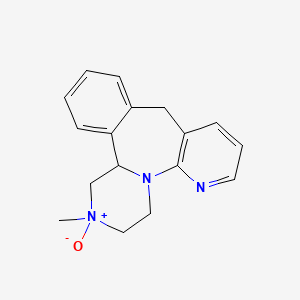

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFCUVMEBFTFQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676048 |

Source

|

| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-12-6 |

Source

|

| Record name | Mirtazapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mirtazapine N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine N-oxide is a major metabolite of the tetracyclic antidepressant mirtazapine. As a significant product of in vivo metabolism, a thorough understanding of its chemical properties and a robust methodology for its identification are crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and impurity profiling in the manufacturing of mirtazapine. This technical guide provides an in-depth overview of the chemical characteristics, structure elucidation, and analytical methodologies pertaining to this compound.

Chemical and Physical Properties

This compound is formed in the liver primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4 through the oxidation of the tertiary amine in the piperazine ring of mirtazapine.[1] This biotransformation results in a compound with altered polarity and potentially different pharmacological and toxicological properties compared to the parent drug.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-oxide | [1] |

| CAS Number | 155172-12-6 | [1] |

| Molecular Formula | C₁₇H₁₉N₃O | [1] |

| Molecular Weight | 281.35 g/mol | |

| Appearance | Solid | [1] |

| Solubility | Soluble in methanol | [1] |

| Purity | ≥95% (as a mixture of diastereomers) | [1] |

Synthesis of this compound

The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods and for further pharmacological and toxicological evaluation.

Experimental Protocol: Synthesis via Oxidation

A common and effective method for the preparation of this compound is the direct oxidation of mirtazapine.[3]

Reagents and Materials:

-

Mirtazapine

-

Peracetic acid

-

Dichloromethane

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve mirtazapine in dichloromethane in a suitable reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add peracetic acid to the cooled solution with continuous stirring.

-

Allow the reaction to proceed at room temperature, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash it with water to remove any unreacted acid.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by an appropriate method, such as column chromatography, to yield the pure this compound. A reported yield for this synthesis is approximately 90%.[3]

Structure Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of this compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 282.2.[4] This confirms the addition of an oxygen atom to the mirtazapine molecule (MW = 265.36 g/mol ).

-

MS/MS Fragmentation: A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da).[2] Therefore, in the MS/MS spectrum of the [M+H]⁺ ion of this compound, a significant fragment ion at m/z 266.2, corresponding to the protonated mirtazapine molecule, is expected. Further fragmentation would likely follow the established patterns for mirtazapine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbon atoms adjacent to the N-oxide group are expected to be deshielded and shift downfield compared to their positions in the mirtazapine spectrum. The methyl protons on the nitrogen atom will also experience a downfield shift.

-

¹³C NMR: Similarly, the carbon atoms directly bonded to the N-oxide nitrogen will be shifted downfield. The carbon of the methyl group will also be affected.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. The formation of the N-oxide bond introduces a characteristic vibrational mode.

-

N-O Stretch: A characteristic absorption band for the N-O stretching vibration in tertiary amine N-oxides is typically observed in the region of 950-970 cm⁻¹. The presence of a new, strong band in this region of the IR spectrum of the product, which is absent in the spectrum of mirtazapine, would provide strong evidence for the formation of the N-oxide. The FT-IR spectrum of mirtazapine shows characteristic peaks at approximately 2967 cm⁻¹ (C-H aromatic stretch) and 1585 cm⁻¹ (C-H stretching of the benzene ring).[5]

Table 2: Summary of Spectroscopic Data for Structure Elucidation

| Technique | Expected Key Feature for this compound |

| ESI-MS | [M+H]⁺ ion at m/z 282.2 |

| MS/MS | Neutral loss of 16 Da from the parent ion |

| ¹H NMR | Downfield shift of protons α to the N-oxide |

| ¹³C NMR | Downfield shift of carbons α to the N-oxide |

| FT-IR | Presence of a strong N-O stretching band around 950-970 cm⁻¹ |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of mirtazapine and its metabolites, including this compound, in various matrices.

Experimental Protocol: HPLC Method for Analysis

The following is a general HPLC method that can be adapted for the analysis of this compound. Method validation in accordance with ICH guidelines is essential for ensuring the reliability of the results.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.[3][6][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient or isocratic elution profile will need to be optimized for the separation of mirtazapine and its metabolites.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 290 nm).[3]

-

Column Temperature: Maintaining a constant column temperature (e.g., 25 °C) is crucial for reproducible retention times.

Sample Preparation (from biological matrices):

-

Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a common first step.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further cleanup and concentration of the analyte can be achieved using LLE with a suitable organic solvent or SPE with an appropriate cartridge.

-

Reconstitution: The dried extract is typically reconstituted in the mobile phase before injection into the HPLC system.

Method Validation:

A full validation of the HPLC method should be performed, including the assessment of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

Visualizations

Metabolic Pathway of Mirtazapine to this compound

Caption: Metabolic conversion of Mirtazapine.

General Workflow for Structure Elucidation

Caption: Workflow for structural confirmation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Mirtazapine N-oxide: A Comprehensive Technical Review of its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirtazapine N-oxide is a recognized metabolite of the tetracyclic antidepressant mirtazapine. Formed primarily in the liver through the action of cytochrome P450 enzymes, its role in the overall pharmacological effect of mirtazapine has been a subject of consideration. This technical guide synthesizes the available scientific literature to provide a detailed overview of the pharmacological activity of this compound. Contrary to its parent compound, which exhibits a complex and potent receptor binding profile, evidence strongly suggests that this compound is a largely inactive metabolite with significantly lower affinity for key neurological receptors. This document presents the metabolic pathways leading to its formation, summarizes the qualitative and limited quantitative data on its pharmacological activity, and outlines the standard experimental protocols used to characterize such compounds.

Introduction

Mirtazapine is an established antidepressant medication with a unique pharmacological profile, primarily acting as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects are attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as at serotonin 5-HT2 and 5-HT3 receptors.[1][2] Like most xenobiotics, mirtazapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including 8-hydroxymirtazapine, N-desmethylmirtazapine, and this compound.[3][4] Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of the drug's overall efficacy, safety, and potential for drug-drug interactions. This guide focuses specifically on the current state of knowledge regarding the pharmacological activity of this compound.

Metabolism and Formation of this compound

This compound is a product of the Phase I metabolism of mirtazapine. In vitro studies utilizing human liver microsomes have identified the specific cytochrome P450 (CYP) isoenzymes responsible for its formation.

Key Enzymes in this compound Formation

The N-oxidation of mirtazapine is primarily catalyzed by the following CYP isoenzymes:

-

CYP1A2 : This enzyme shows the highest activity towards the formation of this compound.[4]

-

CYP3A4 : This isoenzyme also contributes to the formation of the N-oxide metabolite.[4][5]

The involvement of these key enzymes in the metabolism of mirtazapine highlights the potential for drug-drug interactions with substances that inhibit or induce these enzymes.

Pharmacological Activity

The available evidence from preclinical studies and product monographs consistently indicates that this compound possesses significantly less pharmacological activity compared to the parent mirtazapine molecule.

Receptor Binding Profile

Table 1: Summary of Pharmacological Activity of this compound

| Feature | Description | References |

| Receptor Activity | In vitro, this compound is reported to be much less active than mirtazapine at key receptors, including α2-adrenergic, 5-HT2, and histamine H1 receptors. | [6][7] |

| In Vivo Activity | Studies in rats have shown that this compound does not penetrate the brain. It is considered inactive in vivo, with the exception of some reported weak anti-serotonergic activity. | [6][7] |

| Contribution to Antidepressant Effect | Due to its low potency and limited brain penetration, this compound is not considered to be a significant contributor to the overall antidepressant effect of mirtazapine. | [6][7] |

One source makes a noteworthy but unsubstantiated claim that the enantiomer of this compound is more potent than the racemic mixture; however, no supporting data for this assertion could be found.[8]

Signaling Pathways

Given the lack of significant receptor interaction, there are no established signaling pathways specifically modulated by this compound. The primary signaling pathways relevant to the action of mirtazapine, involving enhanced noradrenergic and serotonergic neurotransmission, are not significantly engaged by this metabolite.

Experimental Protocols

The characterization of the pharmacological activity of a metabolite like this compound would typically involve a series of standardized in vitro and in vivo experiments. While specific protocols for this compound are not detailed in the available literature, the following represents the general methodologies that would be employed.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. The general workflow involves a competitive binding experiment where the test compound (this compound) competes with a radiolabeled ligand for binding to a receptor preparation.

Protocol Outline:

-

Receptor Preparation : A source of the target receptor is prepared, typically from cell membranes expressing the receptor or purified recombinant receptor protein.

-

Incubation : The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation : The reaction is terminated, and the bound radioligand is separated from the free radioligand, commonly through rapid filtration over glass fiber filters.

-

Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

Following binding assays, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. The specific assay depends on the receptor and its signaling pathway. Examples include:

-

cAMP Assays : For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

-

Calcium Flux Assays : For GPCRs that signal through the release of intracellular calcium.

-

Reporter Gene Assays : Where receptor activation leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

In Vivo Models

To assess the physiological effects of a compound, various animal models are used. For a metabolite of an antidepressant, these might include:

-

Forced Swim Test : To evaluate potential antidepressant-like activity.

-

Elevated Plus Maze : To assess anxiolytic or anxiogenic effects.

-

Locomotor Activity Monitoring : To determine sedative or stimulant properties.

As noted, in vivo studies have reportedly shown this compound to be inactive, likely due to its inability to cross the blood-brain barrier.[6][7]

Conclusion

Based on the currently available scientific literature, this compound is a minor metabolite of mirtazapine with negligible pharmacological activity. Its formation is mediated by CYP1A2 and CYP3A4. In vitro evidence suggests it has a much lower affinity for the key receptors targeted by mirtazapine, and in vivo studies indicate poor brain penetration and a general lack of pharmacological effect. Therefore, this compound is not considered to contribute significantly to the therapeutic actions or the side-effect profile of its parent compound. Further research focusing on the direct pharmacological characterization of isolated this compound would be necessary to definitively quantify its receptor binding affinities and functional activities, though the existing data suggest that such studies may not be a high priority for understanding the clinical pharmacology of mirtazapine.

References

- 1. The effects of mirtazapine on central noradrenergic and serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. CAS 155172-12-6: this compound | CymitQuimica [cymitquimica.com]

In vitro studies of Mirtazapine N-oxide

An In-Depth Technical Guide to the In Vitro Study of Mirtazapine N-oxide

Introduction

Mirtazapine is a tetracyclic antidepressant utilized for the treatment of major depressive disorder. Its therapeutic effect is primarily attributed to its activity as a noradrenergic and specific serotonergic antidepressant (NaSSA). The clinical efficacy and safety profile of mirtazapine are intrinsically linked to its extensive metabolism in the liver, which is mediated by the cytochrome P450 (CYP) enzyme superfamily.[1] This process leads to the formation of several metabolites, including 8-hydroxy mirtazapine, N-desmethylmirtazapine, and this compound.[2] Understanding the formation and characteristics of these metabolites is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring overall therapeutic safety.

This technical guide provides a comprehensive overview of the in vitro studies focused on this compound, a significant product of mirtazapine's phase I metabolism. We will delve into the enzymatic pathways responsible for its formation, present key quantitative data from metabolic studies, and provide detailed experimental protocols for researchers in the field.

Metabolism and Formation of this compound

In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have been instrumental in elucidating the metabolic pathways of mirtazapine. The N-oxidation of mirtazapine is one of the three primary metabolic routes, alongside 8-hydroxylation and N-demethylation.

Enzymology of N-Oxide Formation

The formation of this compound is catalyzed primarily by the cytochrome P450 isoforms CYP1A2 and CYP3A4.[3][4] The relative contribution of these enzymes is dependent on the substrate (mirtazapine) concentration.

-

At lower, clinically relevant concentrations (e.g., 2 µM), CYP1A2 is the dominant enzyme, responsible for approximately 80% of N-oxide formation.[3]

-

At higher substrate concentrations (e.g., 250 µM), the contribution shifts dramatically, with CYP3A4 accounting for about 85% of N-oxidation.[3]

This concentration-dependent shift suggests that at therapeutic doses, CYP1A2 plays the more significant role in this specific metabolic pathway. The involvement of multiple enzymes in mirtazapine's overall metabolism may prevent significant alterations in drug clearance due to genetic polymorphisms or inhibition of a single enzyme.[3]

Quantitative Metabolic Data

The kinetics of mirtazapine's primary metabolic pathways have been characterized in studies with human liver microsomes.

| Metabolic Pathway | Mean Km (µM) [±S.D.] | Contribution at 2 µM Mirtazapine |

| N-Oxidation | 570 (±281) | 10% |

| 8-Hydroxylation | 136 (±44) | 55% |

| N-Demethylation | 242 (±34) | 35% |

| Data sourced from Störmer et al. (2000) using human liver microsomes (n=4).[3] |

| Enzyme | Contribution to Mirtazapine N-Oxidation (at 2 µM Mirtazapine) | Contribution to Mirtazapine N-Oxidation (at 250 µM Mirtazapine) |

| CYP1A2 | ~80% | ~15% |

| CYP3A4 | ~20% | ~85% |

| Data sourced from Störmer et al. (2000) using recombinant CYP enzymes.[3] |

Pharmacological Activity of this compound

While several of mirtazapine's unconjugated metabolites are known to possess pharmacological activity, they are typically present in plasma at very low levels.[5] The specific bioactivity, such as receptor binding affinities for the this compound metabolite, is not extensively detailed in the current body of scientific literature. Research suggests that the N-oxidation can influence a compound's pharmacological properties and metabolic pathways, but specific data for this metabolite remains an area for further investigation.[6]

Experimental Protocols

The following protocols describe standard methodologies for investigating the in vitro metabolism of mirtazapine.

Protocol 1: Metabolism Study using Human Liver Microsomes (HLM)

This protocol is designed to determine the kinetics of metabolite formation using a pooled source of liver enzymes.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein).

-

Mirtazapine (at a range of concentrations, e.g., 1 µM to 500 µM, dissolved in a suitable solvent like methanol).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solvent, such as an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the mixture (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Analysis:

-

Analyze the formation of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to separate and quantify the parent drug and its metabolites.

-

Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for a given metabolic reaction.

-

Preparation of Incubation Mixtures:

-

Prepare separate incubation mixtures for each recombinant human CYP enzyme to be tested (e.g., CYP1A2, CYP2D6, CYP3A4).

-

Each mixture should contain:

-

Phosphate buffer (pH 7.4).

-

A specific recombinant CYP enzyme (e.g., 10-50 pmol/mL).

-

Cytochrome P450 reductase and cytochrome b5, if required for optimal activity.

-

Mirtazapine (at fixed concentrations, e.g., a low concentration of 2 µM and a high concentration of 250 µM).

-

-

Pre-incubate at 37°C for 5 minutes.

-

-

Reaction Initiation and Termination:

-

Follow the same steps for reaction initiation and termination as described in Protocol 1.

-

-

Analysis and Interpretation:

-

Quantify the amount of this compound formed by each recombinant enzyme.

-

The rate of formation for each isoform indicates its relative contribution to the metabolic pathway at the tested substrate concentration.

-

Visualizations

Metabolic Pathway of Mirtazapine

Caption: Metabolic pathways of Mirtazapine highlighting N-oxide formation.

Experimental Workflow for In Vitro Metabolism

References

- 1. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. CAS 155172-12-6: this compound | CymitQuimica [cymitquimica.com]

Mirtazapine N-oxide: A Potential Biomarker for Mirtazapine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mirtazapine is a tetracyclic antidepressant utilized for the treatment of major depressive disorder.[1] Its therapeutic action is attributed to its complex pharmacodynamic profile, primarily as an antagonist at central presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors.[2][3] Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][4] The significant inter-individual variability in CYP enzyme activity, arising from genetic polymorphisms and drug-drug interactions, can lead to substantial differences in drug exposure and clinical outcomes.[5] Therefore, the identification and validation of specific biomarkers for mirtazapine's metabolic pathways are critical for optimizing therapy, personalizing dosage, and enhancing safety.

This technical guide focuses on mirtazapine N-oxide, a key metabolite, as a potential biomarker for the N-oxidation pathway of mirtazapine metabolism. We will delve into the metabolic pathways, the enzymes responsible for N-oxide formation, present detailed analytical protocols for its quantification, and provide a comprehensive summary of the available quantitative data.

Mirtazapine Metabolism: The Role of N-Oxidation

Mirtazapine undergoes extensive biotransformation through three primary metabolic pathways: 8-hydroxylation, N-demethylation, and N-oxidation.[5][6][7] The resulting major metabolites are 8-hydroxymirtazapine, N-desmethylmirtazapine, and this compound.[6] While the N-desmethyl metabolite possesses some pharmacological activity, the contribution of metabolites to the overall clinical effect is generally considered minor compared to the parent compound.[8]

The formation of these metabolites is catalyzed by several CYP isozymes:

-

8-Hydroxylation: Primarily mediated by CYP2D6 and CYP1A2.[6][9]

-

N-Demethylation: Primarily mediated by CYP3A4 and CYP1A2.[6][9]

-

N-Oxidation: Primarily mediated by CYP3A4 and CYP1A2.[3][5][6][9][10]

Notably, the contribution of CYP1A2 and CYP3A4 to mirtazapine N-oxidation is concentration-dependent. In vitro studies using human liver microsomes have shown that at low substrate concentrations (2 µM), CYP1A2 is the dominant enzyme, accounting for approximately 80% of N-oxide formation.[5][11] However, at higher, supratherapeutic concentrations (250 µM), the contribution of CYP3A4 increases dramatically to about 85%.[5][11] This positions this compound as a strong candidate for a specific biomarker of CYP3A4 and CYP1A2 activity in the context of mirtazapine metabolism.

Quantitative Analysis of this compound

Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Several high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of mirtazapine and its major metabolites.[12][13][14]

Experimental Protocol: Enantioselective HPLC with Fluorescence Detection

The following protocol is synthesized from the method described by Meineke et al. (2006) for the simultaneous quantification of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine, and this compound enantiomers in human plasma.[12]

3.1.1 Materials and Reagents

-

Reference standards for (R)- and (S)-mirtazapine and its metabolites

-

Internal Standard (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Glacial acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human plasma (drug-free for calibration standards)

3.1.2 Sample Preparation (Liquid-Solid Extraction)

-

Pipette 1 mL of human plasma into a glass tube.

-

Add the internal standard solution.

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 25% acetonitrile in water.

-

Dry the cartridge thoroughly under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a defined volume (e.g., 50 µL) into the HPLC system.

3.1.3 Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.

-

Column: A chiral column suitable for enantiomeric separation (e.g., Chiralcel OD-RH).

-

Mobile Phase: A mixture of ammonium acetate buffer (e.g., 50 mM, pH 4.5) and acetonitrile in an isocratic or gradient elution mode.

-

Flow Rate: Approximately 0.8 mL/min.

-

Column Temperature: 30°C.

-

Fluorescence Detector: Excitation wavelength at 290 nm and emission wavelength at 350 nm.

3.1.4 Method Validation The method should be fully validated according to regulatory guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and stability.[12]

Quantitative Data

The following tables summarize key quantitative data from in vitro and analytical validation studies. This information is crucial for designing and interpreting studies on mirtazapine metabolism.

Table 1: In Vitro Enzyme Kinetics of Mirtazapine Metabolism in Human Liver Microsomes

| Metabolic Pathway | Apparent Km (µM) | Vmax (pmol/min/mg protein) |

| 8-Hydroxylation | 136 ± 44 | 1140 ± 320 |

| N-Demethylation | 242 ± 34 | 1480 ± 290 |

| N-Oxidation | 570 ± 281 | 1410 ± 820 |

| Data from Störmer et al., 2000. Values are mean ± S.D.[11] |

Table 2: Relative Contribution of CYP Isozymes to Mirtazapine Metabolism In Vitro

| Pathway | Substrate Conc. | % Contribution CYP1A2 | % Contribution CYP2D6 | % Contribution CYP3A4 |

| 8-Hydroxylation | 2 µM | 30% | 65% | - |

| 250 µM | 50% | 20% | 20% | |

| N-Demethylation | <1 µM | - | - | >50% |

| N-Oxidation | 2 µM | 80% | - | 20% |

| 250 µM | 15% | - | 85% | |

| Data derived from studies with recombinant enzymes by Störmer et al., 2000.[5][11] |

Table 3: Validation Parameters for an Enantioselective HPLC Method for Mirtazapine and Metabolites

| Analyte | Linearity Range (ng/mL) | Precision (CV%) | Recovery (%) |

| Mirtazapine | 1 - 100 | 12 - 19% | 85 - 99% |

| N-desmethylmirtazapine | 1 - 100 | 12 - 19% | 85 - 99% |

| 8-hydroxymirtazapine | 1 - 100 | 12 - 19% | 85 - 99% |

| This compound | 1 - 100 | 12 - 19% | 85 - 99% |

| Data from Meineke et al., 2006.[12] |

Table 4: Pharmacokinetic Parameters of Mirtazapine in Healthy Volunteers (30 mg Single Oral Dose)

| Parameter | Value |

| Tmax (h) | 1.5 ± 0.8 |

| Cmax (ng/mL) | 91.9 ± 26.7 |

| T1/2 (h) | 23.6 ± 4.3 |

| Data from Li et al., 2004. Values are mean ± S.D.[15] Note: Corresponding pharmacokinetic data for this compound in humans is not readily available in the cited literature. |

Conclusion and Future Directions

This compound is a significant metabolite of mirtazapine, formed predominantly by the clinically important enzymes CYP1A2 and CYP3A4.[6][10] The formation pathway, particularly the shift towards CYP3A4 catalysis at higher substrate concentrations, provides a strong rationale for investigating this compound as a potential biomarker of CYP3A4/1A2 activity.[11] Robust and sensitive analytical methods, such as the enantioselective HPLC-fluorescence assay detailed here, are available for its accurate quantification in biological fluids.[12]

However, a critical gap remains in the literature concerning the in vivo pharmacokinetics of this compound and its direct correlation with CYP3A4 or CYP1A2 phenotype or genotype in clinical studies. While the biochemical foundation is solid, further research is required to validate this compound as a reliable clinical biomarker. Future studies should focus on:

-

Characterizing the full pharmacokinetic profile of this compound in human subjects.

-

Evaluating the correlation between the mirtazapine/mirtazapine N-oxide ratio and the activity of CYP3A4 and CYP1A2, as measured by standard probe drugs (e.g., midazolam) or endogenous biomarkers (e.g., 4β-hydroxycholesterol).[16]

-

Assessing the influence of CYP3A4 and CYP1A2 genetic polymorphisms and drug-drug interactions on this compound levels.

By addressing these questions, the scientific community can fully elucidate the potential of this compound as a valuable tool in the personalized administration of mirtazapine, ultimately leading to improved therapeutic efficacy and patient safety.

References

- 1. CAS 155172-12-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Determination of mirtazapine in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drugs.com [drugs.com]

- 10. caymanchem.com [caymanchem.com]

- 11. ClinPGx [clinpgx.org]

- 12. Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jcbms.org [jcbms.org]

- 15. Determination of Mirtazapine in Human Plasma by HPLC-MS and Bioavailability of Newly Developed Mirtazapine Tablets in Healthy Volunteers [jcps.bjmu.edu.cn]

- 16. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Mirtazapine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirtazapine N-oxide is a primary metabolite of the tetracyclic antidepressant mirtazapine. Its synthesis and characterization are crucial for various applications, including its use as a reference standard in metabolic studies, for impurity profiling in drug manufacturing, and for exploring its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of this compound, targeting researchers and professionals in drug development.

Introduction

Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), undergoes extensive metabolism in the body. One of the key metabolic pathways is the N-oxidation of the piperazine ring, leading to the formation of this compound[1][2][3]. This transformation is primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP3A4 in the liver[1][2][4][5]. As a significant metabolite, the availability of pure this compound is essential for analytical method development, pharmacokinetic studies, and toxicological assessments. This guide outlines a proven synthetic route and provides a suite of analytical techniques for its comprehensive characterization.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the oxidation of mirtazapine. Peracetic acid has been demonstrated to be an effective oxidizing agent for this transformation, yielding the desired product in high purity.

Experimental Protocol: Oxidation of Mirtazapine

This protocol is adapted from a published procedure for the synthesis of mirtazapine-related impurities[6].

Materials:

-

Mirtazapine

-

Peracetic acid (CH₃CO₃H)

-

Methylene chloride (CH₂Cl₂)

-

Water (H₂O)

-

Diisopropyl ether

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator)

Procedure:

-

Dissolve Mirtazapine (1 equivalent) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to the desired temperature (e.g., room temperature, as specified in the reference)[6].

-

Slowly add peracetic acid (1.1 equivalents) to the stirred solution of mirtazapine.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., Thin Layer Chromatography or HPLC).

-

Upon completion of the reaction, quench any excess peracetic acid by washing the reaction mixture with water.

-

Separate the organic layer and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be further purified by treating it with a suitable solvent like diisopropyl ether to precipitate the this compound, which can then be collected by filtration[6].

Expected Yield: A yield of approximately 90% can be expected with this method[6].

Characterization of this compound

A thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 282.2, corresponding to the molecular formula C₁₇H₁₉N₃O[7]. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, which would result in a fragment ion corresponding to mirtazapine.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the N-oxide functional group. A characteristic stretching vibration for the N-O bond is typically observed in the region of 950-970 cm⁻¹. Other characteristic peaks for the aromatic and aliphatic C-H bonds, as well as C-N bonds, would also be present.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized this compound and for its quantification. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of mirtazapine and its metabolites.

Table 1: HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[8][9][10][11][12] |

| Detection | UV at a specific wavelength (e.g., 290 nm)[6] |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Data Presentation

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉N₃O | [13][14] |

| Molecular Weight | 281.36 g/mol | [7] |

| CAS Number | 155172-12-6 | [15] |

| Appearance | White to off-white solid | [15] |

| [M+H]⁺ (m/z) | 282.2 | [7] |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of Mirtazapine

Caption: Metabolic pathways of Mirtazapine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for obtaining this key metabolite in high yield. The outlined characterization techniques, including spectroscopic and chromatographic methods, are essential for confirming the identity and purity of the synthesized compound. This information is vital for researchers and professionals engaged in the study of mirtazapine metabolism, as well as for those in the pharmaceutical industry involved in quality control and drug development. Further research into the specific pharmacological activities of this compound may reveal additional therapeutic potential.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. ijpra.com [ijpra.com]

- 10. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. academic.oup.com [academic.oup.com]

- 13. scbt.com [scbt.com]

- 14. caymanchem.com [caymanchem.com]

- 15. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]

The Enzymatic Architecture of Mirtazapine N-Oxide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathway leading to the formation of Mirtazapine N-oxide, a significant metabolite of the atypical antidepressant Mirtazapine. A thorough understanding of this process is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes. This document synthesizes key findings on the cytochrome P450 (CYP) enzymes responsible for this biotransformation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Core Metabolism: The Role of CYP1A2 and CYP3A4

Mirtazapine undergoes extensive metabolism in the liver, with N-oxidation being one of the three main pathways, alongside 8-hydroxylation and N-demethylation.[1][2] In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have conclusively identified CYP1A2 and CYP3A4 as the primary catalysts in the formation of this compound.[3][4]

The relative contribution of these two enzymes is notably dependent on the concentration of Mirtazapine.[1][2] At lower, clinically relevant concentrations, CYP1A2 is the dominant enzyme. As Mirtazapine concentrations increase, a metabolic shift occurs, with CYP3A4 assuming the primary role.[1][2] This concentration-dependent kinetic profile is a crucial consideration in both preclinical and clinical drug development.

Quantitative Analysis of Enzyme Contribution and Kinetics

The biotransformation of Mirtazapine to its N-oxide metabolite has been quantified in several key studies. The following tables summarize the relative contributions of the involved CYP enzymes and the kinetic parameters of the N-oxidation reaction.

Table 1: Relative Contribution of CYP Isoforms to Mirtazapine N-Oxidation [1][2]

| Mirtazapine Concentration | CYP1A2 Contribution | CYP3A4 Contribution |

| Low (e.g., 2 µM) | ~80% | ~20% |

| High (e.g., 250 µM) | ~15% | ~85% |

Table 2: Kinetic Parameters for Mirtazapine Metabolism in Human Liver Microsomes (HLM) [2][5]

| Metabolic Pathway | Mean Km (µM) (±S.D., n=4) | Contribution to Biotransformation at 2 µM Mirtazapine |

| N-Oxidation | 570 (±281) | 10% |

| 8-Hydroxylation | 136 (±44) | 55% |

| N-Demethylation | 242 (±34) | 35% |

Experimental Protocols

The elucidation of the enzymatic pathways responsible for this compound formation relies on established in vitro methodologies. The following provides a generalized protocol based on cited literature.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This experiment aims to determine the kinetics of this compound formation in a setting that mimics the human liver environment.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Mirtazapine standard

-

This compound standard

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Prepare incubations in microcentrifuge tubes containing HLM, potassium phosphate buffer, and varying concentrations of Mirtazapine.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

-

Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Reaction Phenotyping with Recombinant CYP Enzymes

This protocol identifies the specific CYP isoforms responsible for the metabolism of Mirtazapine to its N-oxide.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Mirtazapine

-

NADPH regenerating system

-

Buffer appropriate for the enzyme system

-

-

Procedure:

-

Incubate Mirtazapine with individual recombinant CYP enzymes in the presence of the NADPH regenerating system.

-

Follow the incubation, termination, and analysis steps as described in the HLM protocol.

-

Compare the rate of this compound formation across the different CYP isoforms to determine which enzymes are catalytically active.

-

Chemical Inhibition Studies

This method confirms the involvement of specific CYP enzymes by using known chemical inhibitors.

-

Materials:

-

HLM

-

Mirtazapine

-

NADPH regenerating system

-

Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2)

-

-

Procedure:

-

Pre-incubate HLM with a specific CYP inhibitor.

-

Add Mirtazapine and the NADPH regenerating system to initiate the reaction.

-

Follow the incubation, termination, and analysis steps as described in the HLM protocol.

-

A significant reduction in the formation of this compound in the presence of a specific inhibitor confirms the involvement of that enzyme. For instance, Ketoconazole has been shown to reduce Mirtazapine N-oxidation.[2]

-

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Conclusion

The formation of this compound is a well-characterized metabolic pathway primarily mediated by CYP1A2 and CYP3A4 in a concentration-dependent manner. The interplay between these two enzymes highlights the complexity of drug metabolism and underscores the importance of comprehensive in vitro studies in drug development. The methodologies and data presented in this guide provide a foundational understanding for researchers and clinicians working with Mirtazapine, aiding in the prediction of metabolic profiles and potential drug interactions. This knowledge is paramount for ensuring the safe and effective use of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]

- 5. ClinPGx [clinpgx.org]

The Biological Relevance of Mirtazapine N-oxide in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), undergoes extensive metabolism in preclinical species and humans, leading to the formation of several metabolites. Among these, Mirtazapine N-oxide is a notable product of oxidative metabolism. This technical guide provides a comprehensive overview of the biological relevance of this compound in preclinical studies, focusing on its formation, pharmacokinetic profile, and pharmacological activity. The information presented is intended to support researchers and professionals involved in drug development and non-clinical safety assessment.

Metabolism and Formation of this compound

Mirtazapine is primarily metabolized in the liver via demethylation, hydroxylation, and N-oxidation. The formation of this compound is catalyzed by the cytochrome P450 (CYP) isoenzymes, specifically CYP1A2 and CYP3A4[1][2]. In vitro studies using human liver microsomes have elucidated the kinetics of this metabolic pathway.

In Vitro Metabolism Kinetics

The following table summarizes the Michaelis-Menten kinetic parameters for the N-oxidation of mirtazapine in human liver microsomes.

| Parameter | Value (Mean ± S.D.) | Reference |

| Km (μM) | 570 ± 281 | [1] |

| Vmax (nmol/mg protein/min) | Data not available in the public domain | |

| Contribution to overall metabolism at 2 μM Mirtazapine | ~10% | [1] |

Note: While the Km value is available, specific Vmax values from preclinical studies are not readily found in the public literature.

Below is a diagram illustrating the metabolic pathway of mirtazapine to this compound.

Pharmacokinetics of this compound in Preclinical Models

Direct and detailed pharmacokinetic studies on isolated this compound in preclinical species are limited in publicly available literature. Most information is derived from studies investigating the metabolism of the parent drug, mirtazapine.

Plasma Concentrations and Blood-Brain Barrier Penetration

Preclinical studies in rats have indicated that this compound, along with other metabolites like 8-hydroxy mirtazapine and 8-hydroxy demethyl mirtazapine, is found at very low levels in plasma following mirtazapine administration[2]. Crucially, these studies have also shown that this compound does not significantly penetrate the blood-brain barrier in rats[3]. This lack of central nervous system (CNS) exposure is a key factor in its limited pharmacological activity in vivo.

Pharmacokinetic Parameters in Rats

Quantitative pharmacokinetic data specifically for this compound is scarce. A study in rats that characterized the pharmacokinetics of mirtazapine and its N-desmethyl and 8-hydroxy metabolites did not detect or quantify this compound, suggesting its plasma concentrations were below the limit of quantification of the assay used[4][5].

The following table summarizes the available pharmacokinetic information for this compound in rats.

| Parameter | Finding | Species | Reference |

| Plasma Concentration | Very low levels detected | Rat | [2] |

| Blood-Brain Barrier Penetration | Not found to penetrate the rat brain | Rat | [3] |

| AUC, Cmax, Tmax, T1/2 | Data not available | Rat |

This workflow illustrates the typical process for evaluating the pharmacokinetics of a metabolite like this compound.

Pharmacological and Toxicological Profile

The general consensus from preclinical data is that the contribution of mirtazapine's metabolites, including this compound, to the overall pharmacological effect is negligible[6].

In Vitro Receptor Binding and Activity

In vitro studies have demonstrated that this compound is substantially less active than the parent compound at key receptors associated with the therapeutic effects and side effects of mirtazapine[3]. While specific binding affinity values (Ki or IC50) for this compound are not widely published, it is reported to have some weak anti-serotonergic activity[3].

The following table summarizes the qualitative pharmacological activity of this compound.

| Target Receptor | Activity | Reference |

| α2-adrenergic receptors | Much less active than mirtazapine | [3] |

| 5-HT2 receptors | Much less active than mirtazapine | [3] |

| Histamine H1 receptors | Much less active than mirtazapine | [3] |

| Serotonin receptors (general) | Displays some anti-serotonergic activity | [3] |

In Vivo Activity and Toxicology

Consistent with its low receptor affinity and poor brain penetration, this compound is considered inactive in vivo[3]. Dedicated preclinical safety and toxicology studies on isolated this compound are not available in the public domain. The safety profile of mirtazapine is therefore considered to be predominantly driven by the parent compound.

Experimental Protocols

Detailed, validated experimental protocols for the specific analysis of this compound are not extensively described in the available literature. However, based on methods for mirtazapine and its other metabolites, a general approach can be outlined.

Quantification of this compound in Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in rat plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of rat plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other metabolites and endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Conclusion

In preclinical studies, this compound is a minor metabolite of mirtazapine with low biological relevance. Its formation is mediated by CYP1A2 and CYP3A4. Pharmacokinetic assessments in rats indicate very low plasma concentrations and an inability to cross the blood-brain barrier. Furthermore, its in vitro pharmacological activity at key CNS receptors is significantly lower than that of the parent compound, and it is considered inactive in vivo. Consequently, this compound is unlikely to contribute significantly to either the therapeutic effects or the toxicological profile of mirtazapine in preclinical species. Its primary relevance in preclinical studies is as a biomarker of mirtazapine metabolism. Further research focusing on the direct administration of this compound would be necessary to definitively characterize its intrinsic pharmacological and toxicological properties.

References

- 1. ClinPGx [clinpgx.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHARMACOKINETICS OF MIRTAZAPINE AND ITS MAIN METABOLITES AFTER SINGLE INTRAVENOUS AND ORAL ADMINISTRATIONS IN RATS AT TWO DOSE RATES [arpi.unipi.it]

- 6. The clinical relevance of preclinical data: mirtazapine, a model compound [pubmed.ncbi.nlm.nih.gov]

Mirtazapine N-oxide: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine N-oxide is a primary metabolite of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder. As a metabolite, understanding its physicochemical properties is crucial for a comprehensive assessment of the parent drug's absorption, distribution, metabolism, excretion (ADME), and overall pharmacological profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are available, experimental values for several properties are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₃O | [1][2] |

| Molecular Weight | 281.35 g/mol | [1][2] |

| CAS Number | 155172-12-6 | [1][3] |

| Appearance | Solid (predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| pKa (Strongest Basic) | 4.48 (Predicted) | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to characterize this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Method [6][7][8][9]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or an oil bath (Thiele tube) can be used.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

-

-

Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination (Siwoloboff Method) [10][11][12][13][14]

-

Sample Preparation: A small amount of the liquid this compound (if applicable) is placed in a small-diameter test tube (fusion tube).

-

Apparatus: A heating bath (oil or water), a thermometer, and a sealed-end capillary tube are required.

-

Procedure:

-

The fusion tube containing the sample is attached to a thermometer.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

The assembly is heated gently in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.

Methodology: Potentiometric Titration [15][16][17]

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Apparatus: A calibrated pH meter with a combination electrode and a burette for the addition of a titrant are used.

-

Procedure:

-

The solution of this compound is placed in a beaker and the initial pH is recorded.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.

-

After each addition of the titrant, the solution is stirred, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

Methodology: Shake-Flask Method [18][19][20]

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method [21][22][23][24]

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of water or a buffer of a specific pH in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of this compound in the clear aqueous solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature and pH.

Metabolic Pathway of Mirtazapine to this compound

Mirtazapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The formation of this compound is a significant metabolic pathway.

References

- 1. vivanls.com [vivanls.com]

- 2. This compound | 155172-12-6 | IM26015 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Human Metabolome Database: Showing metabocard for mirtazapine-N-oxide (HMDB0060955) [hmdb.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 18. connectsci.au [connectsci.au]

- 19. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acdlabs.com [acdlabs.com]

- 21. lifechemicals.com [lifechemicals.com]

- 22. pharmatutor.org [pharmatutor.org]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Development and Validation of a High-Sensitivity HPLC-MS/MS Method for the Quantification of Mirtazapine N-oxide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive analytical method for the quantification of Mirtazapine N-oxide, a metabolite of the antidepressant drug Mirtazapine, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), providing high selectivity and a low limit of quantification. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening where accurate measurement of this compound is required.

Introduction

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1] It is extensively metabolized in the liver through demethylation, hydroxylation, and N-oxidation.[2][3] this compound is one of the metabolites formed, and its quantification in biological matrices is essential for comprehensive pharmacokinetic and metabolic profiling.[2] While numerous HPLC and LC-MS/MS methods exist for the parent drug and its primary active metabolites like N-desmethylmirtazapine, a dedicated and validated protocol for this compound is crucial for drug development and clinical research.[4][5] This document provides a detailed protocol for a rapid, sensitive, and validated HPLC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

Reference Standards: this compound (CAS: 155172-12-6), Mirtazapine-d3 (Internal Standard, IS).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma.

Instrumentation

-

HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven (e.g., Agilent 1200 Series, Waters ACQUITY UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from human plasma.[6]

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the internal standard working solution (Mirtazapine-d3, 100 ng/mL) to all tubes except for the blank matrix.

-

Vortex briefly to mix.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation.

HPLC Method

The chromatographic separation is achieved using a C18 reversed-phase column.

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Program | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |

| Total Run Time | 5.0 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Method

Detection is performed using electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometer Operating Conditions

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| GS1 / GS2 | 50 psi / 50 psi |

Table 3: MRM Transitions and Parameters

| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |

| This compound | 282.2 | 223.1 | 150 | 60 | 35 | 10 |

| Mirtazapine-d3 (IS) | 269.2 | 201.1 | 150 | 55 | 30 | 12 |

| DP: Declustering Potential; CE: Collision Energy; CXP: Cell Exit Potential. |

Note: The precursor ion (Q1 Mass) for this compound is derived from its molecular weight of 281.35 g/mol plus a proton [M+H]+.[7]

Method Validation Summary

The method was validated according to regulatory guidelines for linearity, sensitivity, accuracy, precision, and recovery.

Table 4: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

Table 5: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 1.5 | ≤ 8.5% | 95.0 - 105.0% | ≤ 9.2% | 94.0 - 106.0% |

| MQC | 50 | ≤ 6.1% | 97.2 - 103.5% | ≤ 7.5% | 96.5 - 104.0% |

| HQC | 150 | ≤ 5.5% | 98.0 - 102.1% | ≤ 6.8% | 97.1 - 102.9% |

| LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. |

Table 6: Recovery

| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |

| This compound | 92.5% | 94.1% | 93.7% |

| Mirtazapine-d3 (IS) | 95.3% | 96.0% | 95.8% |